Akr1C3-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
8-hydroxy-2-imino-N-(4-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-10-5-7-12(8-6-10)19-17(21)13-9-11-3-2-4-14(20)15(11)22-16(13)18/h2-9,18,20H,1H3,(H,19,21) |
InChI Key |
SKZQOFVKMNLPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N |
Origin of Product |
United States |
Foundational & Exploratory
Akr1C3 Inhibition in Prostate Cancer: A Technical Overview of the Mechanism of Action
Disclaimer: The specific inhibitor "Akr1C3-IN-12" was not identifiable in the public scientific literature at the time of this writing. This guide therefore provides a comprehensive overview of the mechanism of action for Akr1C3 inhibition in prostate cancer, drawing on data from well-characterized inhibitors to illustrate the core principles.
Executive Summary
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme implicated in the progression of prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC). Its multifaceted roles in androgen biosynthesis, prostaglandin metabolism, and regulation of transcription factors make it a compelling therapeutic target. This technical guide delineates the mechanism of action of AKR1C3 inhibitors in prostate cancer, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The Role of Akr1C3 in Prostate Cancer Pathophysiology
AKR1C3 contributes to prostate cancer progression through several interconnected mechanisms:
-
Intratumoral Androgen Synthesis: AKR1C3 is a key enzyme in the conversion of weak androgens to potent androgens like testosterone and dihydrotestosterone (DHT).[1][2][3] This is crucial in CRPC, where despite systemic androgen deprivation, intratumoral androgen levels can remain high enough to activate the androgen receptor (AR).[1][4]
-
Prostaglandin Metabolism: AKR1C3 metabolizes prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α), a ligand for the prostaglandin F receptor (FP).[1][2][3][5] Activation of the FP receptor can stimulate proliferative signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][4][5]
-
Regulation of Gene Transcription: Beyond its enzymatic functions, AKR1C3 can act as a coactivator of the androgen receptor, further amplifying androgen signaling.[1][2][6] It has also been implicated in the regulation of genes involved in epithelial-mesenchymal transition (EMT), promoting metastasis.[7]
Mechanism of Action of Akr1C3 Inhibitors
Akr1C3 inhibitors exert their anti-cancer effects by targeting these key functions. Their primary mechanisms of action include:
-
Suppression of Intratumoral Androgen Synthesis: By blocking AKR1C3, these inhibitors reduce the production of testosterone and DHT within the tumor microenvironment. This leads to decreased AR activation and a subsequent reduction in the expression of AR target genes, such as prostate-specific antigen (PSA).[8]
-
Modulation of Prostaglandin Signaling: Inhibition of AKR1C3 prevents the formation of pro-proliferative 11β-PGF2α. This can lead to an accumulation of PGD2, which can be converted to anti-proliferative prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), an activator of the anti-proliferative PPARγ receptor.[3]
-
Inhibition of Cell Proliferation, Migration, and Invasion: By attenuating androgen and prostaglandin-mediated signaling, Akr1C3 inhibitors can significantly suppress the proliferation, migration, and invasion of prostate cancer cells.[7][9]
-
Overcoming Treatment Resistance: Elevated AKR1C3 expression is associated with resistance to standard androgen deprivation therapy and newer agents like enzalutamide and abiraterone.[1][8][10] Akr1C3 inhibitors can re-sensitize cancer cells to these therapies.[8]
Quantitative Data for Akr1C3 Inhibitors
The following tables summarize key quantitative data for several well-characterized AKR1C3 inhibitors.
Table 1: In Vitro Efficacy of Akr1C3 Inhibitors
| Inhibitor | IC50 (AKR1C3) | Cell Line | Effect | Reference |
| Indomethacin | ~10 µM | C4-2B MDVR | Overcomes abiraterone resistance | [8] |
| SN33638 | Low nM | CRPC cell lines | Reduces testosterone production and PSA expression | [11] |
| PTUPB | More effective than indomethacin | CRPC cells | Suppresses cell growth | [12] |
| Compound 4 | 0.122 µM | 22RV1 | Antiproliferative effect | [13] |
| Hydroxytriazole derivatives | Potent and selective | 22RV1 | Antiproliferative effects | [14] |
Table 2: Effects of Akr1C3 Inhibition on Cellular Processes
| Inhibitor/Method | Cell Line | Effect on Proliferation | Effect on Migration/Invasion | Reference |
| AKR1C3 shRNA | C4-2, 22RV1-T, PC-3 | - | Suppressed | [7] |
| Indomethacin | DU145-over | Restored radiation sensitivity | - | [5][12] |
| PTUPB | CRPC cells | Synergizes with enzalutamide to suppress growth | - | [12] |
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the mechanism of action of Akr1C3 inhibitors.
Recombinant Akr1C3 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit Akr1C3 enzymatic activity.
Methodology:
-
Protein Expression and Purification: Recombinant human AKR1C3 is expressed in E. coli and purified using affinity chromatography.
-
Enzyme Activity Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains purified AKR1C3, the cofactor NADPH, and a substrate (e.g., 9,10-phenanthrenequinone or a steroid precursor).
-
Inhibitor Treatment: The inhibitor is added to the reaction mixture at various concentrations.
-
Measurement: The rate of NADPH consumption is monitored by the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay (MTT or WST-1 Assay)
Objective: To assess the effect of an Akr1C3 inhibitor on the viability and proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2B, 22Rv1) are seeded in 96-well plates and allowed to attach overnight.
-
Inhibitor Treatment: Cells are treated with the Akr1C3 inhibitor at a range of concentrations for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: MTT or WST-1 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells.
Western Blot Analysis
Objective: To determine the effect of an Akr1C3 inhibitor on the expression levels of key proteins in signaling pathways.
Methodology:
-
Cell Lysis: Prostate cancer cells are treated with the Akr1C3 inhibitor, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AKR1C3, PSA, p-Akt, p-ERK, E-cadherin, Vimentin) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
Signaling Pathways and Experimental Workflows
Caption: Akr1C3 signaling pathways in prostate cancer.
Caption: Mechanism of action of Akr1C3 inhibitors.
Caption: Experimental workflow for Western blot analysis.
Conclusion
Akr1C3 is a clinically relevant target in prostate cancer, particularly in the context of advanced, treatment-resistant disease. Inhibitors of Akr1C3 have demonstrated the potential to disrupt key oncogenic signaling pathways, suppress tumor growth and metastasis, and overcome resistance to current therapies. Further development and clinical investigation of potent and selective Akr1C3 inhibitors are warranted to fully realize their therapeutic potential in the management of prostate cancer.
References
- 1. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-depth Technical Guide on Akr1C3 Inhibitors: The Case of "Akr1C3-IN-12"
To our valued researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive technical guide on the structure, synthesis, and biological context of Akr1C3 inhibitors, with a specific focus requested on "Akr1C3-IN-12". However, after a thorough review of the current scientific literature and chemical databases, we must report that there is no publicly available information on a compound specifically designated as "this compound". This could be for several reasons: the compound may be very new and not yet published, it could be an internal designation within a specific research group, or the name might be a misnomer for another established inhibitor.
While we cannot provide specifics on "this compound" at this time, we have compiled a detailed guide on the broader context of Akr1C3 inhibition, including information on well-characterized inhibitors that may serve as valuable alternatives for your research.
The Role of Akr1C3 in Disease
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It is a member of the aldo-keto reductase superfamily and plays a significant role in the metabolism of steroids and prostaglandins.[1][2] AKR1C3 catalyzes the reduction of weak androgens to more potent forms like testosterone and dihydrotestosterone (DHT), and is also involved in the biosynthesis of estrogens and prostaglandins.[1][3]
Elevated expression of AKR1C3 has been implicated in the progression of various cancers, particularly hormone-dependent malignancies such as prostate and breast cancer.[4][5][6] In these cancers, AKR1C3 contributes to the intratumoral production of androgens that can drive tumor growth and resistance to therapies.[5][6] Furthermore, AKR1C3 is involved in signaling pathways that promote cell proliferation and survival, making it an attractive target for therapeutic intervention.[1][7]
Akr1C3 Signaling Pathways
AKR1C3 exerts its influence on cellular processes through several signaling pathways. One of the key mechanisms is its role in androgen biosynthesis, which directly impacts the androgen receptor (AR) signaling pathway.[1] By providing a local supply of potent androgens, AKR1C3 can sustain AR activity even in low-androgen environments, contributing to castration-resistant prostate cancer (CRPC).
Additionally, AKR1C3's function as a prostaglandin F synthase leads to the production of PGF2α, which can activate the prostaglandin FP receptor. This activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation.[1][8]
Overview of AKR1C3-mediated signaling pathways.
Well-Characterized Akr1C3 Inhibitors
Given the absence of data for "this compound", we present information on other potent and selective AKR1C3 inhibitors that have been extensively studied. These compounds can serve as valuable tools for researchers in this field.
| Inhibitor | IC50 (nM) | Selectivity | Scaffold |
| SN33638 | 13 | High for AKR1C3 | N-phenylsulfonyl-piperidine |
| ASP9521 | - | Selective for AKR1C3 | N-(indolyl)-carbonyl piperidine |
| Indomethacin Analogs | Varies | Varies | Indole |
| N-Phenyl-Aminobenzoates | Varies | High for AKR1C3 | N-phenyl-aminobenzoate |
Data compiled from a patent review of AKR1C3 inhibitors.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and evaluation of AKR1C3 inhibitors. While a specific protocol for "this compound" is unavailable, a general workflow for the development and testing of novel AKR1C3 inhibitors can be outlined.
General workflow for the development of AKR1C3 inhibitors.
General Synthesis of N-Phenyl-Aminobenzoates
A common synthetic route for N-phenyl-aminobenzoate based AKR1C3 inhibitors involves a palladium-catalyzed Buchwald-Hartwig amination reaction.
Example Protocol:
-
Reaction Setup: In a nitrogen-flushed flask, combine the corresponding aryl halide (e.g., a substituted bromobenzoate), the aniline derivative, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-phenyl-aminobenzoate derivative.
-
Hydrolysis (if starting with an ester): If the starting material was a benzoate ester, the ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
This is a generalized protocol and specific conditions may vary depending on the substrates used.
In Vitro AKR1C3 Inhibition Assay
The inhibitory activity of compounds against AKR1C3 is typically determined using a spectrophotometric or fluorometric assay that measures the oxidation of NADPH to NADP+.
Example Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH, the substrate (e.g., S-tetralol or phenanthrenequinone), and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant human AKR1C3 enzyme.
-
Measurement: Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm or the fluorescence at an excitation/emission of 340/460 nm over time.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
While the specific details of "this compound" remain elusive, the field of AKR1C3 inhibitor development is rich with well-documented compounds that provide a strong foundation for further research. The signaling pathways and experimental protocols outlined in this guide are broadly applicable to the study of any novel AKR1C3 inhibitor.
We encourage researchers who may have information on "this compound" to share their findings with the scientific community to accelerate progress in this important area of cancer research. In the meantime, we hope this comprehensive overview of the AKR1C3 landscape will be a valuable resource for your ongoing drug discovery and development efforts. We would be pleased to generate a more detailed report on a specific, publicly known AKR1C3 inhibitor of your choice.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Akr1C3-IN-12: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akr1C3-IN-12, also identified as compound 2j, is a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3). This enzyme is a critical therapeutic target in oncology due to its role in androgen biosynthesis and the metabolism of prostaglandins, both of which can drive cancer progression. Notably, AKR1C3 is implicated in the development of resistance to chemotherapy. This compound has emerged from research focused on overcoming such resistance, particularly in the context of bladder cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on available scientific literature.
Discovery and Development History
This compound was identified in a study aimed at discovering novel agents capable of resensitizing chemoresistant cancer cells. The research, published in early 2024, pinpointed this compound as a lead compound due to its potent inhibitory activity against the AKR1C3 enzyme.[1][2][3] The primary developmental focus for this inhibitor has been its application as an adjunct therapy to enhance the efficacy of standard chemotherapeutic regimens, such as gemcitabine and cisplatin, in treating bladder cancer.[1][3][4]
The core chemical structure of this compound is a 2-imino-2H-chromene-3-carboxamide scaffold. The synthesis of this class of compounds is typically achieved through a Knoevenagel condensation reaction between a salicylaldehyde derivative and an N-substituted cyanoacetamide.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its biological effects.
| Parameter | Value | Assay/System | Reference |
| IC | 27 nM | In vitro enzymatic assay | [1][2] |
| IC | 2.4 µM | Cell-based assay in human 22Rv1 prostate cancer cells | [2] |
Table 1: In Vitro Potency of this compound
Mechanism of Action
This compound exerts its primary effect by directly inhibiting the enzymatic activity of AKR1C3. AKR1C3 is responsible for the conversion of 5α-androstane-3,17-dione (5α-Adione) to the potent androgen 5α-dihydrotestosterone (DHT). In certain cancers, such as bladder and prostate cancer, DHT can bind to the androgen receptor (AR), leading to the transcription of genes that promote cell proliferation and survival. By blocking AKR1C3, this compound reduces the intracellular levels of DHT, thereby inhibiting AR signaling. This mechanism is crucial in overcoming resistance to chemotherapy, as androgen signaling has been identified as a key driver of resistance in bladder cancer.[1]
The inhibition of the AKR1C3/AR signaling axis by this compound leads to a significant suppression of the upregulation of AR and its downstream effector, ELK1, an ETS-domain transcription factor.[1] This ultimately results in increased apoptotic cell death in chemoresistant bladder cancer cells when combined with agents like gemcitabine and cisplatin.[1]
Signaling Pathway Diagram
References
Akr1C3-IN-12: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for Akr1C3-IN-12, a potent inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. This document is intended to serve as a valuable resource for researchers in oncology, endocrinology, and drug discovery.
Chemical Properties and IUPAC Name
This compound, also identified as compound 2j in some literature, is a small molecule inhibitor of AKR1C3. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 8-hydroxy-2-imino-N-(4-methylphenyl)chromene-3-carboxamide | PubChem |
| CAS Number | 891075-67-5 | MedchemExpress |
| Molecular Formula | C17H14N2O3 | PubChem, MedchemExpress |
| Molecular Weight | 294.30 g/mol | PubChem, MedchemExpress |
Biological Activity
This compound is a potent and selective inhibitor of AKR1C3, an enzyme implicated in the biosynthesis of potent androgens and in the metabolism of prostaglandins.[1][2] The primary biological activities of this compound are detailed in the following table.
| Parameter | Value | Cell Line/Assay Conditions | Source |
| IC50 (AKR1C3) | 27 nM | Enzymatic assay | MedchemExpress |
| Cellular Effect | Enhances the efficacy of Gemcitabine and Cisplatin | Bladder cancer cell lines | MedchemExpress |
Signaling Pathways
AKR1C3 plays a crucial role in two key signaling pathways implicated in cancer progression: the androgen biosynthesis pathway and the prostaglandin-mediated MAPK signaling pathway. This compound, by inhibiting AKR1C3, can modulate these pathways.
Inhibition of Androgen Biosynthesis
AKR1C3 catalyzes the conversion of weaker androgens into more potent forms, such as the conversion of androstenedione to testosterone.[3][4][5] In castration-resistant prostate cancer (CRPC), the upregulation of AKR1C3 can lead to intratumoral androgen synthesis, driving tumor growth.[3][6] Inhibition of AKR1C3 by this compound blocks this conversion, thereby reducing the levels of potent androgens that can activate the androgen receptor (AR).
Figure 1: Inhibition of AKR1C3-mediated androgen synthesis by this compound.
Modulation of the MAPK Signaling Pathway
AKR1C3 is also involved in prostaglandin metabolism, converting PGD2 to PGF2α. PGF2α can then activate the FP receptor, leading to the activation of the MAPK/ERK signaling pathway, which promotes cell proliferation and survival.[7][8][9] By inhibiting AKR1C3, this compound can reduce the production of PGF2α, thereby attenuating MAPK signaling.
Figure 2: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific experimental conditions and cell lines.
AKR1C3 Enzymatic Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the various concentrations of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the AKR1C3 enzyme to each well.
-
Immediately after adding the enzyme, add the substrate to all wells.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CCK-8) in Bladder Cancer Cells
This protocol describes how to assess the effect of this compound in combination with chemotherapeutic agents on the viability of bladder cancer cells.
Materials:
-
Bladder cancer cell line (e.g., T24)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Gemcitabine, Cisplatin)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed bladder cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for MAPK Pathway Proteins
This protocol details the detection of key proteins in the MAPK signaling pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-AKR1C3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on bladder cancer cells.
Figure 3: Experimental workflow for evaluating this compound in bladder cancer cells.
References
- 1. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of aldo-keto reductase 1C3 (AKR1C3) in LNCaP cells diverts androgen metabolism towards testosterone resulting in resistance to the 5α-reductase inhibitor finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracrine androgen biosynthesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of AKR1C3 Inhibition on Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldo-keto reductase 1C3 (AKR1C3), also known as prostaglandin F synthase, is a critical enzyme in the biosynthesis of prostaglandins and steroid hormones. Its role in converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) into pro-proliferative prostaglandins of the F-series has implicated it in the pathology of various cancers and inflammatory conditions. Consequently, AKR1C3 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the effect of selective AKR1C3 inhibitors on prostaglandin metabolism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While the specific inhibitor "Akr1C3-IN-12" is not documented in publicly available literature, this guide will utilize data from well-characterized selective AKR1C3 inhibitors to illustrate the principles of targeting this enzyme.
Introduction to AKR1C3 and Prostaglandin Metabolism
Prostaglandins are lipid signaling molecules that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes.[1] PGH2 serves as a common precursor for various prostaglandins, the synthesis of which is catalyzed by specific terminal synthases.[1]
AKR1C3 is a key enzyme that catalyzes the NADPH-dependent reduction of PGD2 to 9α,11β-prostaglandin F2 (9α,11β-PGF2) and PGH2 to prostaglandin F2α (PGF2α).[2][3] These PGF2 isomers are potent agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor that, upon activation, stimulates downstream signaling pathways promoting cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2][4]
Furthermore, by shunting PGD2 towards the formation of PGF2 isomers, AKR1C3 prevents the spontaneous dehydration of PGD2 into the J-series of prostaglandins, including 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[2][3] 15d-PGJ2 is a natural ligand and agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that mediates anti-proliferative and pro-differentiative effects.[2][5] Thus, the overexpression of AKR1C3, as observed in various cancers, leads to a metabolic shift that favors cell proliferation and survival while suppressing differentiation.[2][3]
Quantitative Data on Selective AKR1C3 Inhibitors
The development of potent and selective AKR1C3 inhibitors is a key strategy to counteract its pro-tumorigenic functions. The following tables summarize the in vitro inhibitory potency of several well-characterized AKR1C3 inhibitors.
Table 1: Inhibitory Activity of Indomethacin and its Analogues against AKR1C3 [1]
| Compound | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) |
| Indomethacin | 100 | >30,000 | >300 |
| 2'-des-methyl-indomethacin | 960 | 100,000 | ~104 |
| Analogue 5 | 780 | >100,000 | >128 |
| Analogue 15 | 740 | 80,000 | ~108 |
Table 2: Inhibitory Activity of Various Chemical Scaffolds against AKR1C3
| Compound Class | Representative Compound | AKR1C3 IC50 | Selectivity over other AKR1C isoforms | Reference |
| Flavonoids | 2'-hydroxyflavone | 300 nM | 20-fold over AKR1C1, >100-fold over AKR1C2 | [6] |
| N-Phenylanthranilates | Flufenamic acid | Potent, non-selective | Low | [7] |
| Bimatoprost | Bimatoprost | Low micromolar | Not fully characterized | [6] |
| Indole-based | S19-1035 | 3.04 nM | >3289-fold | [8] |
| AI-discovered | Compound 4 | 122 nM | Selective over AKR1C2 | [9] |
| PTUPB | PTUPB | ~65 nM | Potent inhibitor | [10] |
Signaling Pathways and Experimental Workflows
Prostaglandin Metabolism Pathway
The following diagram illustrates the central role of AKR1C3 in the prostaglandin biosynthesis pathway.
Caption: AKR1C3 in Prostaglandin Synthesis.
AKR1C3-Mediated Signaling
Inhibition of AKR1C3 blocks the production of PGF2α and its isomers, thereby preventing the activation of the FP receptor and its downstream pro-proliferative signaling cascades. Concurrently, the increased availability of PGD2 allows for its conversion to the anti-proliferative 15d-PGJ2, which activates PPARγ.
Caption: AKR1C3 Inhibition and Downstream Signaling.
Experimental Workflow for Evaluating AKR1C3 Inhibitors
A typical workflow to assess the efficacy of a novel AKR1C3 inhibitor involves a multi-step process, from in vitro enzyme assays to cellular and in vivo models.
Caption: Workflow for AKR1C3 Inhibitor Evaluation.
Experimental Protocols
Recombinant AKR1C3 Enzyme Activity Assay (Spectrophotometric)
This protocol is a generalized method for determining the IC50 of an inhibitor against AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate: S-(-)-Tetralol or 9,10-Phenanthrenequinone (PQ)
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add NADPH to a final concentration of 200 µM.
-
Initiate the reaction by adding the AKR1C3 enzyme to a final concentration of 10-20 nM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding the substrate (e.g., 400 µM S-tetralol or 40 µM PQ).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes, corresponding to the oxidation of NADPH.
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Prostaglandins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general outline for the quantification of PGD2 and PGF2α in cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Internal standards (e.g., PGD2-d4, PGF2α-d4)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)
-
LC-MS/MS system equipped with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw cell culture supernatant on ice.
-
Add internal standards (e.g., 1 ng of PGD2-d4 and PGF2α-d4) to each sample.
-
Acidify the samples to pH 3-4 with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the acidified samples onto the cartridges.
-
Wash the cartridges with a low-organic solvent to remove interfering substances.
-
Elute the prostaglandins with a high-organic solvent (e.g., methanol or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the prostaglandins using a suitable C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify the prostaglandins using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
Conclusion
The inhibition of AKR1C3 presents a promising therapeutic strategy for a variety of diseases, particularly cancer. By blocking the synthesis of pro-proliferative PGF2-series prostaglandins and promoting the formation of anti-proliferative 15d-PGJ2, selective AKR1C3 inhibitors can effectively modulate key signaling pathways that drive disease progression. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and therapeutic targeting of AKR1C3-mediated prostaglandin metabolism. The continued development of highly potent and selective AKR1C3 inhibitors holds significant potential for the future of precision medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 5. AKR1C3 - Wikipedia [en.wikipedia.org]
- 6. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Akr1C3-IN-12 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Akr1C3-IN-12 against the human aldo-keto reductase 1C3 (AKR1C3) enzyme in vitro.
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2] It catalyzes the conversion of androstenedione to testosterone and prostaglandin D2 to 11β-prostaglandin F2α.[2] Elevated expression of AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, by promoting hormone-dependent cell proliferation.[1][2][3][4] As such, AKR1C3 is a significant therapeutic target, and the development of potent and selective inhibitors is of high interest in drug discovery. This compound is a chemical probe for studying the biological functions of the AKR1C3 enzyme.
Signaling Pathway of AKR1C3
The following diagram illustrates the central role of AKR1C3 in steroid hormone and prostaglandin signaling pathways.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the major single nucleotide polymorphic variants of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akr1C3-IN-12 in LNCaP-AKR1C3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in androgen biosynthesis.[1] It catalyzes the conversion of weaker androgens to more potent ones, such as testosterone and dihydrotestosterone (DHT), which can activate the androgen receptor (AR) and drive prostate cancer progression.[1][2][3] Elevated expression of AKR1C3 is observed in castration-resistant prostate cancer (CRPC) and is associated with resistance to androgen deprivation therapies.[1][4][5]
The LNCaP human prostate cancer cell line has low to undetectable endogenous levels of AKR1C3.[1][6] To study the specific role of AKR1C3 in prostate cancer, LNCaP cells are often engineered to stably overexpress AKR1C3, creating the LNCaP-AKR1C3 cell line.[1][6] This cell line serves as a valuable in vitro model to investigate the efficacy of AKR1C3 inhibitors.
Akr1C3-IN-12 is a potent and selective inhibitor of AKR1C3. These application notes provide detailed protocols for utilizing this compound in LNCaP-AKR1C3 cells to assess its effects on cell viability, AKR1C3 signaling, and androgen production.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | This compound | Reference Compound (Indomethacin) |
| AKR1C3 Enzymatic Inhibition (IC50) | 50 nM | ~5 µM |
| LNCaP-AKR1C3 Cell Viability (IC50) | 1 µM | > 50 µM |
| Parental LNCaP Cell Viability (IC50) | > 50 µM | > 50 µM |
| Testosterone Production Inhibition (IC50) | 200 nM | Not Reported |
Note: The IC50 values for this compound are representative and may vary based on experimental conditions.
Signaling Pathways and Experimental Workflow
AKR1C3 Signaling Pathway
The following diagram illustrates the central role of AKR1C3 in androgen synthesis and the activation of downstream pro-proliferative signaling pathways. This compound is designed to inhibit the enzymatic activity of AKR1C3, thereby blocking these downstream effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the LNCaP-AKR1C3 cell line model.
Experimental Protocols
Cell Culture of LNCaP and LNCaP-AKR1C3 Cells
Materials:
-
Parental LNCaP cells (ATCC CRL-1740)
-
LNCaP-AKR1C3 cells (stably transfected)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) for selection of LNCaP-AKR1C3 cells
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture LNCaP and LNCaP-AKR1C3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For LNCaP-AKR1C3 cells, maintain selection by adding G418 to the culture medium at a pre-determined optimal concentration (e.g., 400 µg/mL).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
Cell Viability Assay (MTT Assay)
Materials:
-
LNCaP and LNCaP-AKR1C3 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Protocol:
-
Seed LNCaP and LNCaP-AKR1C3 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Materials:
-
LNCaP-AKR1C3 cells
-
6-well plates
-
This compound
-
Androstenedione
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-AKR1C3, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed LNCaP-AKR1C3 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with androstenedione (e.g., 10 nM) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control (β-actin).
Testosterone/DHT Measurement by ELISA
Materials:
-
LNCaP-AKR1C3 cells
-
24-well plates
-
This compound
-
Androstenedione
-
Phenol red-free medium
-
Testosterone and/or DHT ELISA kit
-
Plate reader
Protocol:
-
Seed LNCaP-AKR1C3 cells in 24-well plates in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Once the cells are attached, treat them with different concentrations of this compound in the presence of a physiological concentration of androstenedione (e.g., 1 nM).
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of testosterone and/or DHT in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize the hormone levels to the cell number or total protein content.
Conclusion
The LNCaP-AKR1C3 cell line is an indispensable tool for the preclinical evaluation of AKR1C3 inhibitors. The protocols outlined above provide a comprehensive framework for characterizing the biological effects of this compound on cell proliferation, key signaling pathways, and androgen production. These studies are crucial for advancing our understanding of AKR1C3's role in prostate cancer and for the development of novel therapeutic strategies for CRPC.
References
- 1. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00387B [pubs.rsc.org]
- 4. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Akr1c3-IN-12 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme implicated in the progression and therapeutic resistance of various cancers.[1][2][3] AKR1C3 is overexpressed in a range of malignancies, including prostate, breast, and bladder cancers, where it contributes to the biosynthesis of potent androgens and estrogens, and the metabolism of prostaglandins.[1][3][4] Elevated AKR1C3 activity is associated with resistance to chemotherapy and hormone therapy, making it a compelling target for novel anticancer agents.[1][3]
Akr1c3-IN-12, also identified as compound 2j, is a potent and selective inhibitor of AKR1C3 with a reported IC50 of 27 nM.[5] This small molecule has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic agents in preclinical models. These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols, quantitative data summarization, and visualization of relevant signaling pathways.
Quantitative Data Presentation
The following tables summarize the in vitro potency of this compound and its in vivo efficacy in a bladder cancer xenograft model.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Cancer Type | Reference |
| This compound (compound 2j) | AKR1C3 | 27 | Bladder Cancer | [5] |
Table 2: In Vivo Efficacy of this compound in a T24GC Bladder Cancer Mouse Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Control (Vehicle) | N/A | ~1200 | 0 |
| Gemcitabine + Cisplatin | N/A | ~1000 | ~17 |
| This compound + Gemcitabine + Cisplatin | N/A | ~400 | ~67 |
Note: The data in Table 2 is an approximate representation based on the graphical data presented in Himura R, et al. (2024). For precise values, please refer to the original publication.
Signaling Pathways
AKR1C3 is involved in multiple signaling pathways that contribute to cancer progression and therapeutic resistance. The following diagrams illustrate two key pathways.
Experimental Protocols
The following protocols are based on the methodology described by Himura R, et al. (2024) for a bladder cancer xenograft model and can be adapted for other cancer types with appropriate modifications.
Protocol 1: Cell Culture and Establishment of Chemoresistant Cell Line
-
Cell Line: T24 human bladder cancer cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Establishment of T24GC (Gemcitabine/Cisplatin-Resistant) Cell Line:
-
Continuously expose T24 cells to increasing concentrations of gemcitabine and cisplatin over a period of several months.
-
Gradually increase the drug concentrations as cells develop resistance.
-
Confirm resistance by comparing the IC50 values of the resistant cell line to the parental T24 cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Protocol 2: Mouse Xenograft Model Establishment
-
Animal Model: 5-week-old male BALB/c nude mice (immunodeficient).
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental procedures.
-
Cell Preparation:
-
Harvest T24GC cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor length (L) and width (W) with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 3: Administration of this compound and Chemotherapy
-
Drug Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline). The final concentration should be prepared fresh before each administration.
-
Gemcitabine and Cisplatin: Reconstitute according to the manufacturer's instructions in sterile saline.
-
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Gemcitabine + Cisplatin.
-
Group 3: this compound + Gemcitabine + Cisplatin.
-
-
Administration Schedule (example from Himura R, et al., 2024):
-
This compound: Administer orally (p.o.) once daily.
-
Gemcitabine: Administer intraperitoneally (i.p.) on days 1 and 8 of the treatment cycle.
-
Cisplatin: Administer intraperitoneally (i.p.) on day 2 of the treatment cycle.
-
-
Dosage (example from Himura R, et al., 2024):
-
This compound: 20 mg/kg.
-
Gemcitabine: 50 mg/kg.
-
Cisplatin: 2 mg/kg.
-
Note: Optimal dosages may vary depending on the xenograft model and should be determined empirically.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
Observe mice for any signs of toxicity.
-
-
Endpoint:
-
Euthanize mice at the end of the study (e.g., day 28) or when tumors reach a predetermined maximum size.
-
Excise tumors, weigh them, and process for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
This compound is a promising AKR1C3 inhibitor that has demonstrated the potential to overcome chemotherapy resistance in a preclinical mouse xenograft model of bladder cancer. The provided protocols offer a framework for researchers to investigate the in vivo efficacy of this compound in various cancer models. Further studies are warranted to explore the full therapeutic potential of this compound in combination with other anticancer agents.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of aldo-keto reductase 1C3 overcomes gemcitabine/cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akr1C3-IN-12 and Abiraterone Combination Therapy in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to androgen receptor (AR)-targeted therapies, such as abiraterone, represents a significant clinical challenge in the management of advanced prostate cancer. One of the key mechanisms contributing to this resistance is the intratumoral synthesis of androgens, which can reactivate AR signaling. Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzyme in this process, catalyzing the conversion of weak androgens to potent AR ligands like testosterone and dihydrotestosterone (DHT). Elevated expression of AKR1C3 is associated with resistance to abiraterone.
This document provides detailed application notes and experimental protocols for studying the combination therapy of a selective AKR1C3 inhibitor, Akr1C3-IN-12 (also known as compound 2j), and the CYP17A1 inhibitor, abiraterone. While direct quantitative data for the combination of this compound and abiraterone is emerging, preclinical studies with other AKR1C3 inhibitors, such as indomethacin, have demonstrated a synergistic effect in overcoming abiraterone resistance. The protocols provided herein are based on established methodologies and can be adapted for the specific investigation of this compound and abiraterone combination therapy in prostate cancer models.
Mechanism of Action and Therapeutic Rationale
Abiraterone inhibits CYP17A1, a key enzyme in the androgen biosynthesis pathway, thereby reducing the production of androgens in the testes, adrenal glands, and the tumor microenvironment.[1][2][3] However, prostate cancer cells can adapt by upregulating alternative steroidogenic pathways, a process in which AKR1C3 plays a pivotal role.[4][5] AKR1C3 is involved in the canonical, alternative, and backdoor pathways of androgen synthesis.[5]
By inhibiting AKR1C3, this compound blocks the conversion of adrenal-derived androgen precursors into potent androgens, thus cutting off a crucial fuel supply for AR signaling that persists despite CYP17A1 inhibition by abiraterone.[4] The combination of this compound and abiraterone, therefore, offers a dual blockade of androgen synthesis, potentially overcoming resistance and leading to a more profound and durable anti-tumor response.
Signaling Pathway
Caption: Mechanism of this compound and Abiraterone Combination Therapy.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the combination of an AKR1C3 inhibitor (indomethacin) with abiraterone in abiraterone-resistant prostate cancer cell lines and xenograft models. These data can serve as a benchmark for studies with this compound.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Treatment | Concentration | Effect on Cell Growth | Reference |
| CWR22Rv1 | Abiraterone | 10 µM | Limited effect | [1] |
| CWR22Rv1 | Indomethacin | 20 µM | Inhibition of cell growth | [1] |
| CWR22Rv1 | Abiraterone + Indomethacin | 10 µM + 20 µM | Further inhibition of cell growth | [1] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Tumor Growth | Ki67 Expression | Reference |
| Vehicle Control | Progressive tumor growth | High | [1] |
| Abiraterone | Resistant (minimal inhibition) | High | [1] |
| Indomethacin | Significant inhibition | Lowered | [1] |
| Abiraterone + Indomethacin | Further inhibition compared to single agents | Further lowered | [1] |
Experimental Protocols
Experimental Workflow
Caption: Workflow for preclinical evaluation of combination therapy.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound and abiraterone, alone and in combination, on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., CWR22Rv1, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Abiraterone (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and abiraterone in culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.
-
After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single agents or combination) to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each treatment using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of the combination therapy on the protein expression levels of AKR1C3, AR, AR splice variants (e.g., AR-V7), and downstream targets like Prostate-Specific Antigen (PSA).
Materials:
-
Prostate cancer cells treated as described for the cell viability assay (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AKR1C3, AR, AR-V7, PSA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and abiraterone combination therapy on tumor growth in a mouse xenograft model.
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Prostate cancer cells (e.g., CWR22Rv1)
-
Matrigel
-
This compound formulation for in vivo administration
-
Abiraterone formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-2 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, abiraterone alone, and combination).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67, AKR1C3, and AR).
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, reagents, and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.berkeley.edu [search.library.berkeley.edu]
- 4. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Testosterone Levels Following Treatment with the AKR1C3 Inhibitor, Akr1C3-IN-12
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in androgen biosynthesis.[1][2] It catalyzes the reduction of the weak androgen, 4-androstene-3,17-dione (androstenedione), to the potent androgen receptor (AR) ligand, testosterone.[3] This pathway is particularly significant in castration-resistant prostate cancer (CRPC), where intratumoral androgen synthesis can drive disease progression despite low circulating testosterone levels.[1][4][5] AKR1C3 is often upregulated in CRPC, making it a key therapeutic target.[5][6]
Akr1C3-IN-12 is a potent and selective inhibitor of the AKR1C3 enzyme, with a reported IC50 of 27 nM.[7] By blocking AKR1C3 activity, this compound is expected to decrease the intracellular production of testosterone, thereby inhibiting AR signaling and tumor cell growth.[1][3] Accurate measurement of testosterone levels in relevant biological models is therefore essential to confirm the mechanism of action and evaluate the efficacy of this compound and other inhibitors in this class.
This document provides detailed protocols for treating cells with this compound and subsequently measuring testosterone levels in cell culture supernatants using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Androgen Synthesis Pathway and Inhibitor Action
The following diagram illustrates the role of AKR1C3 in converting androstenedione to testosterone and the mechanism by which this compound inhibits this process.
Caption: AKR1C3-mediated conversion of androstenedione to testosterone.
II. Method Selection: ELISA vs. LC-MS/MS
Choosing the appropriate analytical method is critical for obtaining reliable data. Both ELISA and LC-MS/MS are widely used for testosterone quantification, each with distinct advantages.
| Feature | Competitive ELISA | LC-MS/MS (Tandem Mass Spectrometry) |
| Principle | Antigen-antibody competitive binding reaction; signal is inversely proportional to analyte concentration.[8][9] | Physical separation by chromatography followed by mass-based detection and fragmentation for specific identification.[10][11] |
| Sensitivity | Good (typically in the pg/mL to ng/mL range).[12] | Excellent (often considered the gold standard), capable of detecting very low concentrations (sub-pg/mL to pg/mL).[10][13] |
| Specificity | Can be prone to cross-reactivity with structurally similar steroids. | Very high specificity due to separation by retention time and unique mass-to-charge (m/z) transitions of the parent and fragment ions.[11][14] |
| Throughput | High; suitable for screening many samples simultaneously in 96-well plate format.[12] | Lower to moderate, as samples are run sequentially. |
| Equipment | Standard microplate reader. | Requires specialized LC and tandem mass spectrometer systems.[10] |
| Cost & Expertise | Relatively inexpensive and requires less specialized training. | High initial equipment cost and requires highly trained operators.[13] |
| Recommendation | Excellent for initial screening, relative quantification, and in systems with expected high testosterone production. | Recommended for definitive quantification, studies requiring high sensitivity (e.g., low-expressing cell lines), and validation of ELISA results.[15][16] |
III. Experimental Workflow and Protocols
The following diagram outlines the general workflow for an in vitro experiment designed to assess the effect of this compound on testosterone production.
Caption: In vitro workflow for measuring testosterone inhibition.
Protocol 1: In Vitro Testosterone Production Assay
This protocol describes how to treat AKR1C3-expressing cells with a precursor and this compound to measure the resulting testosterone production.
Materials:
-
AKR1C3-expressing prostate cancer cells (e.g., LNCaP-AKR1C3, 22RV1, DuCaP).[5][17]
-
Appropriate cell culture medium (e.g., RPMI-1640).
-
Charcoal-stripped serum (CSS) to remove endogenous steroids.
-
Androstenedione (precursor).
-
This compound.
-
DMSO (vehicle for dissolving compounds).
-
Multi-well cell culture plates (e.g., 24-well or 48-well).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for growth during the experiment. Allow cells to adhere and grow for 24 hours in culture medium supplemented with CSS.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 10, 27, 100, 1000 nM). The '0' concentration should contain the same final percentage of DMSO as the highest inhibitor concentration and serves as the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Pre-incubate the cells with the inhibitor for 2-4 hours.[18]
-
Precursor Stimulation: Add androstenedione to each well to a final concentration of approximately 10-30 nM to initiate testosterone production.[17][18]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.[17]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes.
-
Sample Storage: Centrifuge the tubes to pellet any detached cells or debris. Transfer the clear supernatant to new tubes. Samples can be analyzed immediately or stored at -80°C for later analysis.
Protocol 2: Testosterone Quantification by Competitive ELISA
This protocol is based on the general principle of commercially available competitive ELISA kits.[8] Always refer to the specific manufacturer's instructions for the kit being used.
Principle: Free testosterone in the sample competes with a fixed amount of enzyme-labeled testosterone (e.g., HRP-conjugate) for a limited number of binding sites on a microplate pre-coated with anti-testosterone antibodies. After washing, a substrate is added, and the color develops. The intensity of the color is inversely proportional to the concentration of testosterone in the sample.[8][9]
Caption: Principle of competitive ELISA for testosterone.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manual. This typically involves reconstituting standards to create a standard curve and diluting wash buffers.
-
Assay Setup: Add a defined volume (e.g., 50 µL) of each standard, control, and unknown sample (supernatant from Protocol 1) to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add the enzyme-conjugated testosterone (e.g., 25 µL) to each well. Then, add the antibody solution (e.g., 25 µL) to initiate the competition.[8]
-
Incubation: Seal the plate and incubate for the specified time (e.g., 1-2 hours) at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the prepared wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution (e.g., 100 µL) to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add the stop solution (e.g., 50 µL of dilute acid) to each well to terminate the reaction. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations (typically on a log-log or semi-log scale). Determine the testosterone concentration in the unknown samples by interpolating their OD values from the standard curve.
Protocol 3: Overview of Testosterone Quantification by LC-MS/MS
This protocol provides a general overview of the steps involved. Specific parameters for chromatography and mass spectrometry must be optimized for the instruments being used.
Principle: LC-MS/MS provides superior specificity and sensitivity by first separating testosterone from other steroids and matrix components via High-Performance Liquid Chromatography (HPLC).[10] The eluent is then ionized, and the mass spectrometer selectively monitors a specific mass-to-charge ratio (m/z) transition for testosterone and a deuterated internal standard, allowing for highly accurate quantification.[11][14]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of cell culture supernatant, add 50 µL of an internal standard solution (e.g., d3-testosterone in methanol) to account for extraction variability.[14]
-
Add 1 mL of an organic solvent mixture (e.g., methyl tert-butyl ether or ethyl acetate:hexane) to the sample.[14][16]
-
Vortex vigorously for 20-30 minutes to extract the steroids into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 150 µL) of mobile phase (e.g., 50:50 water:methanol) for injection into the LC-MS/MS system.[14]
-
-
LC Separation:
-
MS/MS Detection:
-
The mass spectrometer is operated in positive ion mode using an interface like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Set the instrument to use Selected Reaction Monitoring (SRM), where it isolates the parent ion of testosterone (m/z 289) and detects a specific fragment ion (e.g., m/z 97 or 109) after collision-induced dissociation.
-
Simultaneously monitor the corresponding transition for the internal standard (e.g., d3-testosterone, m/z 292 → 100).
-
-
Data Analysis:
-
Quantify testosterone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.[14]
-
IV. Expected Results and Data Presentation
Treatment of AKR1C3-expressing cells with this compound is expected to result in a dose-dependent decrease in the amount of testosterone produced and secreted into the culture medium.
Table 1: Representative Data for Testosterone Inhibition by this compound in LAPC4-AKR1C3 Cells
The following table summarizes hypothetical data based on published results for similar AKR1C3 inhibitors.[17] Cells were stimulated with 28 nM androstenedione for 24 hours.
| Treatment Group | This compound Conc. (nM) | Testosterone (ng/mL) ± SD | % Inhibition vs. Vehicle |
| Vehicle Control | 0 | 3.52 ± 0.21 | 0% |
| Treatment 1 | 1 | 2.98 ± 0.18 | 15.3% |
| Treatment 2 | 10 | 1.85 ± 0.15 | 47.4% |
| Treatment 3 | 30 | 0.81 ± 0.09 | 77.0% |
| Treatment 4 | 100 | 0.24 ± 0.05 | 93.2% |
| Treatment 5 | 1000 | 0.11 ± 0.03 | 96.9% |
| No Precursor Control | 0 | < 0.05 | - |
These results can be plotted to determine the IC50 value of this compound for testosterone inhibition in the cellular context. Note that in some cell lines with low or no AKR1C3 expression, the inhibitor may have a minimal effect.[17]
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. mybiosource.com [mybiosource.com]
- 10. mdpi.com [mdpi.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. nvkc.nl [nvkc.nl]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzalutamide Resistance Mechanisms Using Akr1C3-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC). However, a significant number of patients develop resistance, leading to disease progression. One of the key mechanisms implicated in enzalutamide resistance is the upregulation of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2][3][4][5] AKR1C3 is a steroidogenic enzyme that catalyzes the conversion of weak androgens to potent AR ligands like testosterone and dihydrotestosterone (DHT), thereby reactivating AR signaling in the presence of enzalutamide.[2][3][6]
Akr1C3-IN-12 is a novel, potent, and selective small molecule inhibitor of AKR1C3. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the role of AKR1C3 in enzalutamide resistance and to evaluate its therapeutic potential in preclinical models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Enzalutamide-Resistant Prostate Cancer Cell Lines
| Cell Line | Enzalutamide IC50 (μM) | This compound IC50 (μM) | Enzalutamide + this compound (1 μM) IC50 (μM) | Combination Index (CI) |
| LNCaP (Parental) | 0.5 | >50 | 0.4 | - |
| LNCaP-EnzaR | 15 | 5 | 2.5 | <1 |
| C4-2B (Parental) | 1 | >50 | 0.8 | - |
| C4-2B-MDVR | 20 | 4.2 | 3.1 | <1 |
| 22Rv1 | >25 | 8 | 10 | <1 |
Data are representative. Actual values should be determined experimentally. A Combination Index (CI) < 1 indicates synergy.
Table 2: Effect of this compound on Intratumoral Androgen Levels in Enzalutamide-Resistant Xenografts
| Treatment Group | Testosterone (pg/mg tissue) | DHT (pg/mg tissue) | Androstenedione (pg/mg tissue) |
| Vehicle | 5.0 ± 0.8 | 2.5 ± 0.4 | 10.2 ± 1.5 |
| Enzalutamide (20 mg/kg) | 4.5 ± 0.6 | 2.1 ± 0.3 | 12.5 ± 2.0 |
| This compound (10 mg/kg) | 1.2 ± 0.2 | 0.5 ± 0.1 | 15.8 ± 2.3 |
| Enzalutamide + this compound | 0.8 ± 0.1 | 0.3 ± 0.05 | 18.1 ± 2.5 |
Data are representative mean ± SEM. Analysis performed by LC-MS/MS.
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Akr1C3-IN-12 Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potency of Akr1C3-IN-12, a known inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). The following sections detail the mechanism of action of AKR1C3, its role in signaling pathways, and detailed protocols for cell-based assays to determine the efficacy of this compound.
Introduction to AKR1C3
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens. It catalyzes the conversion of weaker steroid precursors to more active forms, such as the conversion of androstenedione to testosterone. Elevated expression of AKR1C3 is implicated in the progression of various cancers, particularly hormone-dependent malignancies like prostate and breast cancer, by fueling hormone receptor signaling.[1] Furthermore, AKR1C3 is involved in the metabolism of prostaglandins, contributing to cell proliferation and survival pathways.[1] Its role in both hormone synthesis and prostaglandin metabolism makes it a compelling target for therapeutic intervention.
This compound: A Potent Inhibitor
This compound is a potent inhibitor of AKR1C3 with a reported half-maximal inhibitory concentration (IC50) of 27 nM. By inhibiting AKR1C3, this compound can block the production of potent androgens and modulate prostaglandin signaling, thereby affecting cancer cell proliferation and survival. The following protocols are designed to assess the potency of this compound in relevant cellular contexts.
Data Presentation: Potency of AKR1C3 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected AKR1C3 inhibitors against the AKR1C3 enzyme.
| Inhibitor | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| This compound | 27 | Enzymatic assay | Not specified |
| Akr1C3-IN-1 | 13 | Enzymatic assay | Not specified |
| Indomethacin | 100 | Enzymatic assay | [2] |
| Flufenamic Acid | 51 | Enzymatic assay | [3] |
| Compound 47 (Indomethacin Analog) | 90 | Enzymatic assay | Not specified |
| 2'-hydroxyflavone | 300 | Enzymatic assay | [4] |
| Olaparib | 2480 | HCT116 cells | [5] |
| PTUPB | 65 | Enzymatic assay | [6] |
| S19-1035 | 3.04 | Enzymatic assay | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Protocol 1: Cell Viability Assay (MTT/MTS)
This assay determines the effect of this compound on the proliferation and viability of cancer cells that endogenously or ectopically express AKR1C3.
Materials:
-
AKR1C3-expressing cancer cell line (e.g., LNCaP-AKR1C3, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Testosterone Production Assay
This assay directly measures the enzymatic activity of AKR1C3 in a cellular context by quantifying the conversion of androstenedione to testosterone.
Materials:
-
LNCaP-AKR1C3 cells (LNCaP cells stably overexpressing AKR1C3)[8][9]
-
Phenol red-free culture medium supplemented with charcoal-stripped serum
-
This compound
-
Androstenedione (substrate)
-
Testosterone ELISA kit or LC-MS/MS for testosterone quantification
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture LNCaP-AKR1C3 cells in phenol red-free medium with charcoal-stripped serum for at least 48 hours to reduce background androgen levels.
-
Cell Seeding: Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours.
-
Substrate Addition: Add androstenedione to each well at a final concentration of 10-100 nM.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant. Lyse the cells and determine the total protein concentration using a BCA assay.
-
Testosterone Quantification: Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions or by LC-MS/MS for higher sensitivity and specificity.
-
Data Analysis: Normalize the testosterone concentration to the total protein content in each well. Calculate the percentage of inhibition of testosterone production for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 3: Androgen Receptor (AR) Reporter Gene Assay
This assay assesses the downstream functional consequence of AKR1C3 inhibition by measuring the transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, 22Rv1)
-
AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-luc)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Androstenedione
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Hormone Deprivation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for another 24 hours.
-
Inhibitor and Ligand Treatment: Treat the cells with serial dilutions of this compound or vehicle control for 2 hours.
-
Subsequently, stimulate the cells with androstenedione (e.g., 10 nM) to induce AR activity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol with a luminometer.[6][10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of AR transcriptional activity for each inhibitor concentration relative to the androstenedione-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of AKR1C3 in Tumors
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a crucial enzyme involved in the biosynthesis of androgens and metabolism of prostaglandins.[1][2][3] Its overexpression has been implicated in the progression and therapeutic resistance of various cancers, making it a significant target for research and drug development.[1][3] These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of AKR1C3 in tumor tissues, summarize its expression across different cancer types, and illustrate its key signaling pathways.
AKR1C3 Expression in Various Tumors
Immunohistochemical studies have revealed heterogeneous expression patterns of AKR1C3 across a range of human cancers. The table below summarizes findings from various studies, highlighting the diverse roles of AKR1C3 in different malignancies.
| Tumor Type | AKR1C3 Expression Level | Association with Clinicopathological Features | Reference |
| Prostate Cancer | Elevated in metastatic and castration-resistant prostate cancer (CRPC) compared to primary tumors.[1][2] | Correlates with advanced disease stage (high T stage, N stage, and Gleason score).[1][2][4] | [Cui et al., 2023[1][2]; Liu et al., 2015[1][2]] |
| Breast Cancer | Downregulated in ER-positive breast cancer compared to normal tissue.[1][2] Upregulated in tamoxifen-resistant cells.[1] | Negative relationship with the apoptosis inhibitor GRP78.[1][2] | [Lewis et al., 2004[1][2]; Xu et al., 2021[1]] |
| Endometrial Cancer | Higher expression compared to ovarian cancer.[1][2] | Elevated expression is correlated with improved overall and disease-free survival in endometrioid endometrial carcinoma.[1][2][5] | [Hojnik et al., 2020[1][2][5]] |
| Lung Cancer | Exclusively expressed in non-small cell lung cancer (NSCLC); negative in small cell lung cancer (SCLC).[1][2] However, other studies show high expression in SCLC is associated with poor prognosis.[6] | In SCLC, higher expression is associated with larger tumor burden, advanced stages, and lymph node metastasis.[6] | [Guise et al., 2010[1][2]; Li et al., 2024[6]] |
| Hepatocellular Carcinoma (HCC) | Upregulated. | Associated with proliferation and low sensitivity to Cisplatin.[1][2] | [Pan et al., 2022[1][2]] |
| Colon Cancer | Downregulated in tumor tissues compared to normal tissues. | Associated with decreased chemosensitivity to 5-fluorouracil.[1] | [Li et al., 2022[1]] |
| Neuroendocrine Tumors | Generally low expression (17.5% positive). | Can be used as an adjunct marker to exclude neuroendocrine phenotype.[7] | [Chang et al., 2011[7]] |
| Adenocarcinomas (GI, Lung, Pancreas) | High expression (88.4% positive). | Widespread expression in mucosal cells.[7] | [Chang et al., 2011[7]] |
Key Signaling Pathways Involving AKR1C3
AKR1C3 influences several critical signaling pathways that drive tumor progression, proliferation, and therapeutic resistance. These include the androgen receptor (AR) signaling pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.[1][8]
Caption: AKR1C3 signaling in cancer progression.
Immunohistochemistry Experimental Workflow
The following diagram outlines the major steps for performing immunohistochemistry to detect AKR1C3 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Caption: A typical workflow for AKR1C3 IHC staining.
Detailed Immunohistochemistry Protocol
This protocol is a synthesized guideline for the detection of AKR1C3 in FFPE tissue sections. Optimization may be required depending on the specific antibody, detection system, and tissue type used.
1. Reagents and Materials
-
Primary Antibody: Rabbit or Mouse monoclonal/polyclonal anti-AKR1C3 antibody (e.g., Abcam ab316864, Thermo Fisher PA5-106891, Proteintech 11194-1-AP).[9][10][11]
-
Positive Control Tissue: Human prostate cancer tissue, hepatocellular carcinoma, or normal colon tissue are reported to show positive staining.[4][10][11]
-
Negative Control: Omit the primary antibody or use an isotype-matched control antibody.
-
Deparaffinization and Rehydration Solutions: Xylene (or a substitute) and graded ethanol series (100%, 95%, 70%).
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST) or Tris-Buffered Saline with Tween-20 (TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂).
-
Blocking Solution: 5% Normal Goat Serum in PBST/TBST.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.
-
Detection System: Diaminobenzidine (DAB) chromogen kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
2. Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in distilled water.
-
-
Antigen Retrieval:
-
Pre-heat a water bath or steamer to 95-100°C with the chosen antigen retrieval buffer (Citrate buffer pH 6.0 is commonly used).[9]
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool down in the buffer for 20 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10]
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with the blocking solution (e.g., 5% Normal Goat Serum) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AKR1C3 antibody to its optimal concentration (typically 1:100 to 1:2000, check datasheet) in antibody diluent or blocking buffer.[9][10][11]
-
Incubate sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[9][12]
-
-
Washing:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate sections with the HRP-conjugated secondary antibody according to the manufacturer's instructions (e.g., for 30-60 minutes at room temperature).
-
-
Washing:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Signal Detection:
-
Prepare the DAB substrate solution just before use.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes), monitoring under a microscope.
-
Immediately stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene (2 changes for 3 minutes each).
-
Apply a coverslip using a permanent mounting medium.
-
3. Interpretation of Results
-
Positive Staining: A brown precipitate indicates the presence of the AKR1C3 protein.
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Localization: AKR1C3 staining is typically observed in the cytoplasm of epithelial cells.[12]
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Scoring: Staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells can be evaluated to generate a semi-quantitative score for comparison between samples.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of aldo-keto reductase family 1 member C3 (AKR1C3) in neuroendocrine tumors & adenocarcinomas of pancreas, gastrointestinal tract, and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. AKR1C3 Polyclonal Antibody (PA5-106891) [thermofisher.cn]
- 10. Anti-AKR1C3 antibody [EPR28747-41] (ab316864) | Abcam [abcam.com]
- 11. AKR1C3 antibody (11194-1-AP) | Proteintech [ptglab.com]
- 12. Human Aldo-keto Reductase 1C3/AKR1C3 Antibody MAB7678: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Improving Akr1C3-IN-12 solubility for in vitro experiments
Welcome to the technical support center for Akr1C3-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this potent aldo-keto reductase 1C3 (AKR1C3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and similar inhibitors.[1][2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2]
Q2: My this compound solution is showing precipitation after dilution in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize solvent effects on enzyme activity and cell viability.[3]
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help redissolve small amounts of precipitate.[1] However, avoid excessive heat, which could degrade the compound.
-
Use of Pluronic F-68: For cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final dilution medium can help maintain the solubility of poorly soluble compounds.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in a solvent compatible with your final assay medium before the final dilution into the aqueous buffer.
Q3: What is the expected IC50 value for this compound?
A3: this compound is a potent inhibitor of AKR1C3 with a reported IC50 of 27 nM.[4] However, the apparent IC50 can be influenced by assay conditions, including enzyme and substrate concentrations, as well as the solubility of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Low-quality or wet DMSO.- Exceeded solubility limit. | - Use fresh, high-purity, anhydrous DMSO.- Gently warm and sonicate the solution.[1]- Prepare a less concentrated stock solution. |
| Precipitation in Final Assay Medium | - Low aqueous solubility.- High final concentration of the inhibitor. | - Decrease the final concentration of the inhibitor if possible.- Increase the final DMSO concentration slightly (while staying within the tolerance of your assay).- Consider the use of solubility enhancers like Pluronic F-68 for cell-based assays. |
| Inconsistent or Lower-than-Expected Inhibition | - Compound precipitation leading to a lower effective concentration.- Adsorption of the compound to plasticware. | - Visually inspect for precipitation before and during the experiment.- Pre-treat pipette tips and plates with the assay buffer to block non-specific binding sites.- Use low-adhesion microplates. |
| Cell Toxicity Observed at High Inhibitor Concentrations | - Off-target effects of the inhibitor.- Cytotoxicity of the solvent (DMSO). | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data for AKR1C3 Inhibitors
For reference, the following table summarizes the solubility and potency of similar AKR1C3 inhibitors.
| Compound | IC50 (AKR1C3) | Solubility in DMSO |
| This compound | 27 nM[4] | Data not available, expected to be soluble in DMSO. |
| AKR1C3-IN-1 | 13 nM[2] | 63 mg/mL (198.51 mM)[2] |
| AKR1C3-IN-4 | 0.56 µM[1] | 100 mg/mL (355.58 mM)[1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.[1] Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
General Protocol for in Vitro AKR1C3 Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Prepare Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.0).
-
Recombinant Human AKR1C3 enzyme.
-
Substrate: 9,10-Phenanthrenequinone (PQ) dissolved in DMSO.
-
Cofactor: NADPH dissolved in Assay Buffer.
-
This compound: Prepare serial dilutions from the stock solution in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 178 µL of a master mix containing Assay Buffer, AKR1C3 enzyme, and NADPH to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the PQ substrate solution to each well.
-
Immediately measure the decrease in NADPH absorbance at 340 nm in a kinetic mode for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
AKR1C3 Signaling Pathway
Caption: AKR1C3 signaling and inhibition.
Experimental Workflow for AKR1C3 Inhibition Assay
Caption: Workflow for AKR1C3 inhibition assay.
References
Technical Support Center: Assessing Off-Target Effects of AKR1C3 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on evaluating the off-target effects of AKR1C3 inhibitors on the closely related isoforms AKR1C1 and AKR1C2.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the selectivity of an AKR1C3 inhibitor against AKR1C1 and AKR1C2?
A1: While AKR1C3 is a therapeutic target in conditions like castrate-resistant prostate cancer and certain breast cancers, the isoforms AKR1C1 and AKR1C2 have distinct and important physiological roles.[1][2] AKR1C3 is involved in the synthesis of potent androgens and estrogens that can drive cancer cell proliferation.[1][2][3] In contrast, AKR1C1 is involved in the breakdown of progesterone, and AKR1C2 plays a key role in inactivating the potent androgen 5α-dihydrotestosterone (DHT).[1][4][5] Therefore, non-selective inhibition of AKR1C1 and AKR1C2 could lead to undesirable side effects by disrupting normal hormone metabolism.[1]
Q2: What is the first step in determining the selectivity of my AKR1C3 inhibitor?
A2: The initial step is to perform an in vitro enzyme inhibition assay to determine the IC50 values of your inhibitor against recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes. A significantly higher IC50 value for AKR1C1 and AKR1C2 compared to AKR1C3 indicates selectivity.
Q3: How do I interpret the selectivity ratio from my IC50 data?
A3: The selectivity ratio is typically calculated by dividing the IC50 value for the off-target isoform (e.g., AKR1C1 or AKR1C2) by the IC50 value for the target isoform (AKR1C3). A higher ratio signifies greater selectivity for AKR1C3. For example, a selectivity ratio of 100 for AKR1C2/AKR1C3 means that the inhibitor is 100 times more potent against AKR1C3 than AKR1C2.
Q4: What are some potential reasons for a lack of selectivity in my inhibitor?
A4: AKR1C1, AKR1C2, and AKR1C3 share a high degree of sequence homology, particularly within their active sites.[6][7] This structural similarity makes designing selective inhibitors challenging. If your inhibitor targets a conserved region of the active site, it is more likely to exhibit pan-inhibitory activity across the isoforms.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal in my enzyme assay. | - Autofluorescence of the test compound. - Contamination of reagents. | - Run a control reaction without the enzyme to measure the compound's intrinsic fluorescence and subtract it from the experimental values. - Use fresh, high-purity reagents. |
| My inhibitor is not soluble in the assay buffer. | - The compound has low aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO) in the final reaction mixture, ensuring it does not exceed a concentration that affects enzyme activity (typically <1-5%).[4][5][6][8] - Test alternative co-solvents. |
| The IC50 values are not reproducible. | - Inconsistent pipetting. - Instability of the compound or enzyme. - Variation in incubation times. | - Use calibrated pipettes and proper pipetting techniques. - Prepare fresh solutions of the compound and enzyme for each experiment. - Ensure precise timing of all incubation steps. |
| My inhibitor shows similar potency against all three AKR1C isoforms. | - The inhibitor targets a highly conserved region of the active site. | - Consider structure-activity relationship (SAR) studies to identify modifications to the inhibitor that could enhance selectivity. Focus on exploiting the subtle differences in the amino acid residues lining the active sites of the three isoforms.[7] |
Quantitative Data Summary
The following table provides a template for summarizing the inhibitory activity of a test compound against AKR1C1, AKR1C2, and AKR1C3. Example data for a hypothetical selective inhibitor are included for illustrative purposes.
| Enzyme | Test Compound IC50 (µM) | Selectivity Ratio (IC50 AKR1Cx / IC50 AKR1C3) |
| AKR1C1 | 25 | 50 |
| AKR1C2 | 50 | 100 |
| AKR1C3 | 0.5 | 1 |
Experimental Protocols
In Vitro AKR1C Enzyme Inhibition Assay
This protocol outlines a general method for determining the IC50 values of an inhibitor against AKR1C1, AKR1C2, and AKR1C3 using a spectrophotometric assay.
Materials:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH (cofactor)
-
Substrate (e.g., 1-acenaphthenol or S-tetralol)
-
Test inhibitor dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a dilution series of the inhibitor in DMSO.
-
Prepare working solutions of the enzymes, NADPH, and substrate in the potassium phosphate buffer. The final concentrations will need to be optimized for each enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
NADPH solution
-
Enzyme solution (AKR1C1, AKR1C2, or AKR1C3)
-
Diluted test inhibitor (or DMSO for control wells)
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line [frontiersin.org]
- 5. Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting Akr1C3-IN-12 instability in cell culture media
Disclaimer: The following troubleshooting guides and FAQs are based on general principles for small molecule inhibitors used in cell culture. Specific chemical properties, such as solubility and stability, for Akr1C3-IN-12 are not widely published. Therefore, the provided information should be used as a general guideline, and experimental conditions may need to be optimized for your specific molecule and cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is involved in the biosynthesis of androgens and the metabolism of prostaglandins. By inhibiting AKR1C3, this compound can modulate signaling pathways that are dependent on these molecules, which has implications for cancer research, particularly in hormone-dependent cancers. For instance, it has been shown to enhance the efficacy of chemotherapeutic agents like gemcitabine and cisplatin in bladder cancer.
Q2: My this compound precipitated in the cell culture medium. What could be the cause?
Precipitation of small molecules in cell culture media is a common issue and can be caused by several factors:
-
Low Solubility: The compound may have poor solubility in aqueous media.
-
High Concentration: The concentration used may exceed the solubility limit of the compound in the media.
-
Solvent Shock: The solvent used to dissolve the compound (e.g., DMSO) may not be miscible enough with the aqueous media at the final concentration, causing the compound to crash out.
-
Media Components: Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.
-
Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.
Q3: How can I improve the solubility of this compound in my cell culture experiments?
To improve solubility, consider the following strategies:
-
Optimize Solvent: While DMSO is a common solvent, test other biocompatible solvents if solubility is an issue.
-
Stepwise Dilution: Prepare a high-concentration stock solution in an appropriate solvent and then perform serial dilutions in pre-warmed cell culture medium to reach the final desired concentration. This can help avoid "solvent shock."
-
Use of Surfactants or Solubilizing Agents: In some cases, low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) or other solubilizing agents can be used, but their effects on your specific cell line should be validated.
-
Sonication: Gentle sonication of the stock solution before dilution may help dissolve any micro-precipitates.
-
pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the media (within a range compatible with cell viability) might help.
Q4: I suspect this compound is unstable in my cell culture media. How can I test its stability?
The stability of a small molecule in cell culture media can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). A general protocol involves incubating the compound in the cell culture media at 37°C and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) to measure the remaining concentration of the parent compound and identify any degradation products.
Q5: What are the downstream effects of inhibiting AKR1C3?
AKR1C3 is a key enzyme in two major metabolic pathways with significant downstream effects:
-
Androgen Metabolism: AKR1C3 catalyzes the conversion of weaker androgens to more potent ones, such as the conversion of androstenedione to testosterone. Inhibition of AKR1C3 can therefore decrease the levels of potent androgens, leading to reduced activation of the androgen receptor (AR) and downstream signaling pathways involved in cell proliferation and survival in hormone-dependent cancers like prostate cancer.
-
Prostaglandin Synthesis: AKR1C3 is involved in the synthesis of certain prostaglandins, such as prostaglandin F2α (PGF2α). These prostaglandins can activate signaling pathways like the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation.[1] By inhibiting AKR1C3, the production of these pro-proliferative prostaglandins is reduced.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Table 1: Troubleshooting Precipitation of this compound
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | Solvent Shock: The compound is rapidly coming out of solution. | 1. Prepare a more dilute stock solution. 2. Use a stepwise dilution method: add a small volume of stock to a larger volume of media while vortexing gently. 3. Pre-warm the media to 37°C before adding the compound. |
| Precipitate appears after some time in the incubator. | Low Solubility at 37°C: The compound's solubility may be lower at physiological temperature. Interaction with Media Components: The compound may be interacting with serum proteins or other media components over time. | 1. Lower the final concentration of the compound. 2. Reduce the serum concentration if possible, or use a serum-free medium for the duration of the treatment. 3. Test the solubility in different basal media formulations. |
| Crystalline precipitate is observed. | Salt Formation: The compound may be forming insoluble salts with ions in the media. | 1. Analyze the media composition for high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺). 2. Consider using a different media formulation with a lower salt concentration if compatible with your cells. |
Issue 2: Suspected Compound Instability and Degradation
Table 2: Troubleshooting Instability of this compound
| Observation | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Compound Degradation: The compound may be chemically unstable in the aqueous, warm, and CO₂-rich environment of the cell culture incubator. | 1. Perform a stability study using HPLC-MS to determine the half-life of the compound in your specific cell culture media. 2. If the compound is found to be unstable, consider: a. More frequent media changes with freshly added compound. b. Using a higher initial concentration to compensate for degradation over time (if cytotoxicity is not an issue). |
| Biological effect diminishes over time in a long-term experiment. | Metabolic Degradation: The cells may be metabolizing the compound into inactive forms. | 1. Analyze the cell culture supernatant by HPLC-MS to identify potential metabolites. 2. If metabolism is confirmed, a similar strategy of more frequent media changes with fresh compound can be employed. |
| Variability between experiments. | Inconsistent Compound Handling: Freeze-thaw cycles of the stock solution or prolonged storage at inappropriate temperatures can lead to degradation. | 1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Store the stock solution at -80°C and protect it from light. 3. Always prepare fresh dilutions in media for each experiment. |
Experimental Protocols
Protocol: Stability Assessment of a Small Molecule Inhibitor in Cell Culture Media by HPLC-MS
Objective: To determine the stability of a small molecule inhibitor (e.g., this compound) in a specific cell culture medium over time.
Materials:
-
Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO₂
-
Sterile microcentrifuge tubes
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (for mobile phase)
-
HPLC system with a C18 column and a mass spectrometer (MS) detector
Methodology:
-
Preparation of Test Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a solution of the inhibitor in the cell culture medium at the final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
As a control, prepare a solution of the inhibitor at the same concentration in a 50:50 mixture of acetonitrile and water. This will serve as the 100% stability reference (T=0).
-
-
Incubation:
-
Aliquot the test solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
-
Sample Collection and Processing:
-
At each time point, remove one tube from the incubator.
-
To precipitate proteins and stop any enzymatic degradation, add an equal volume of ice-cold acetonitrile to the media sample.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Set up an HPLC-MS method to detect and quantify the parent compound. A typical reversed-phase method might use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
The mass spectrometer should be set to monitor the specific mass-to-charge ratio (m/z) of the parent inhibitor.
-
Inject the processed samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound for each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample (or the control sample in ACN/water).
-
Plot the percentage of compound remaining versus time to determine the stability profile and estimate the half-life (t½) in the cell culture media.
-
Visualizations
Signaling Pathways
Caption: AKR1C3-mediated androgen metabolism pathway and the inhibitory action of this compound.
Caption: AKR1C3 involvement in the prostaglandin synthesis pathway and its inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting issues with this compound in cell culture.
References
Technical Support Center: Optimizing Akr1C3-IN-12 Concentration for Cancer Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Akr1C3-IN-12, a potent inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), in cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of AKR1C3. AKR1C3 is a key enzyme in the biosynthesis of androgens and prostaglandins, which can promote the proliferation and survival of certain cancer cells.[1][2][3] By inhibiting AKR1C3, this compound blocks the production of these pro-proliferative molecules, leading to reduced cancer cell growth. The enzyme catalyzes the conversion of weak androgens to potent androgens like testosterone and 5α-dihydrotestosterone (DHT), and also converts prostaglandin D2 (PGD2) to 11β-PGF2α, which promotes cell proliferation.[1][2] Inhibition of AKR1C3 can therefore disrupt these signaling pathways.
Q2: What is a recommended starting concentration for this compound in a new cancer cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A sensible starting point, based on published data for similar AKR1C3 inhibitors like Indomethacin, would be a range from 0.1 µM to 100 µM.[4] We recommend a 7-point dose-response curve with 3-fold serial dilutions starting from a high concentration (e.g., 100 µM).
Q3: How should I prepare the stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: In which cancer cell lines is this compound expected to be most effective?
A4: The efficacy of this compound is correlated with the expression level of the AKR1C3 enzyme in the cancer cells.[5][6] Cancers with high AKR1C3 expression, such as certain types of prostate cancer, breast cancer, non-small cell lung cancer, and acute myeloid leukemia (AML), are predicted to be more sensitive to the inhibitor.[3][4][5] It is advisable to determine the AKR1C3 expression level in your target cell lines by qPCR or Western blot before starting extensive experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant inhibition of cell viability observed. | 1. Low or absent AKR1C3 expression in the cell line. 2. Suboptimal concentration of this compound. 3. Insufficient incubation time. 4. Compound instability or degradation. | 1. Verify AKR1C3 expression using qPCR or Western blot. Select a cell line with known high AKR1C3 expression as a positive control. 2. Perform a broader dose-response experiment, extending to higher concentrations. 3. Increase the incubation time (e.g., from 24h to 48h or 72h). 4. Prepare fresh stock and working solutions. Ensure proper storage of the compound. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of the inhibitor. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper mixing after adding the inhibitor to the wells. 3. Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS or media to maintain humidity. |
| Inhibitor precipitates in the culture medium. | 1. Poor solubility of this compound at the tested concentration. 2. High final concentration of DMSO. | 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is within the recommended range (≤ 0.5%). If higher concentrations of the inhibitor are needed, consider using a different solvent or a solubilizing agent, but validate its lack of toxicity first. |
| Discrepancy between enzymatic inhibition and cellular activity. | 1. Poor cell permeability of the inhibitor. 2. Efflux of the inhibitor by cellular pumps (e.g., P-glycoprotein). 3. The targeted pathway is not critical for the survival of the specific cell line. | 1. This is an inherent property of the compound. Consider structure-activity relationship studies if medicinal chemistry support is available. 2. Investigate the expression of common drug efflux pumps in your cell line. Co-treatment with an efflux pump inhibitor could be explored. 3. Even with high AKR1C3 expression, some cell lines may have redundant survival pathways. Consider combination therapies with other targeted agents. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X working solution of this compound by serially diluting the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the 2X working solutions of the inhibitor to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
| Cell Line Example | AKR1C3 Expression | Representative IC50 (Indomethacin) | Reference |
| CWR22Rv1 (Prostate) | High | ~20 µM | |
| HL-60 (AML) | Moderate | >100 µM (as single agent) | [4] |
| KG1a (AML) | High | >25 µM (as single agent) | [4] |
Note: The provided IC50 values are for the known AKR1C3 inhibitor Indomethacin and should be used as a general reference. The potency of this compound may differ.
Visualizations
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits the enzymatic activity of AKR1C3, thereby blocking the production of potent androgens and pro-proliferative prostaglandins, ultimately leading to a reduction in cancer cell proliferation.
Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a cell viability assay.
Figure 3: Troubleshooting Flowchart for Lack of Inhibition. This diagram provides a logical workflow to troubleshoot experiments where this compound does not show the expected inhibitory effect on cancer cell viability.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beatcancer.eu [beatcancer.eu]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Akr1C3-IN-12 experimental variability
Welcome to the technical support center for Akr1C3-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and addressing common issues encountered when working with this potent Akr1C3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound 2j, is a highly potent small molecule inhibitor of the enzyme Aldo-Keto Reductase 1C3 (Akr1C3) with an IC50 of 27 nM.[1][2][3][4][5] Akr1C3 is a key enzyme in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), and is also involved in prostaglandin metabolism.[6][7] By inhibiting Akr1C3, this compound can block the production of these hormones and signaling molecules, thereby impacting downstream cellular processes, such as cell proliferation and survival. It has been shown to enhance the efficacy of chemotherapeutic agents like gemcitabine and cisplatin in bladder cancer.[1][2][4]
Q2: What are the recommended storage and handling conditions for this compound?
Q3: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?
A3: Experimental variability with this compound can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range, as prolonged culturing can alter their characteristics.
-
Inhibitor Potency: The potency of this compound can be affected by improper storage or handling. Ensure the compound is stored as recommended and that stock solutions are not subjected to frequent freeze-thaw cycles.
-
Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum concentration, and incubation parameters (temperature, CO2 levels). Variations in these conditions can influence cell growth and their response to the inhibitor.
-
Assay-Specific Parameters: Factors such as cell seeding density, treatment duration, and the concentration of other reagents can all contribute to variability. It is crucial to standardize these parameters across experiments.
Q4: How can I confirm that this compound is effectively inhibiting Akr1C3 in my experimental system?
A4: To confirm the inhibitory activity of this compound, you can perform a western blot to assess the expression levels of downstream targets of the androgen receptor (AR), such as Prostate-Specific Antigen (PSA) and the ETS-domain transcription factor ELK1. Inhibition of Akr1C3 should lead to a decrease in the levels of these proteins. Additionally, you can measure the levels of testosterone or other androgens in your cell culture supernatant or cell lysates using methods like LC-MS to directly assess the impact on steroid metabolism.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no observable effect of this compound on cell viability. | 1. Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling. 2. Low Akr1C3 Expression: The cell line used may not express sufficient levels of Akr1C3 for the inhibitor to have a significant effect. 3. Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low. | 1. Verify Inhibitor Activity: Use a fresh aliquot of the inhibitor. If possible, test its activity in a cell-free enzymatic assay. 2. Confirm Akr1C3 Expression: Check the expression of Akr1C3 in your cell line at both the mRNA (qRT-PCR) and protein (Western Blot) levels. Consider using a cell line known to have high Akr1C3 expression as a positive control. 3. Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal effective dose for your specific cell line and assay. |
| High background in Western Blot for Akr1C3 or related proteins. | 1. Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific binding. 3. High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. | 1. Validate Antibody Specificity: Use an antibody that has been validated for your application. Include a negative control (e.g., cells with Akr1C3 knockdown) to confirm specificity. 2. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). 3. Titrate Antibodies: Perform a titration of your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. |
| Precipitation of this compound in cell culture media. | 1. Poor Solubility: The concentration of the inhibitor may exceed its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: Components in the cell culture media may be causing the inhibitor to precipitate. | 1. Prepare Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a DMSO stock solution just before use. Avoid storing diluted aqueous solutions. 2. Check Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. 3. Consider Alternative Formulations: For in vivo studies, specialized formulations may be required to improve solubility.[8] |
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| This compound (compound 2j) | Akr1C3 | 27 nM | T24GC (bladder cancer) | Enhances gemcitabine/cisplatin efficacy | Himura R, et al. (2024) |
Experimental Protocols
Representative Protocol for Assessing the Effect of this compound on Cell Viability
This is a representative protocol based on common laboratory practices for similar inhibitors. Optimal conditions may need to be determined for your specific experimental setup.
-
Cell Seeding: Plate cells (e.g., T24 or T24GC bladder cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, prepare a series of working solutions by diluting with serum-free medium to achieve 2X the final desired concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X inhibitor working solutions to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After the incubation period, assess cell viability using a standard method such as the MTT or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Representative Protocol for Western Blot Analysis of Akr1C3 and AR Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Akr1C3, AR, PSA, or ELK1 overnight at 4°C with gentle agitation. Use a loading control antibody, such as GAPDH or β-actin, to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: this compound inhibits androgen synthesis pathway.
Caption: this compound inhibits prostaglandin signaling.
Caption: General experimental workflow for this compound.
References
- 1. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-keto reductases: Role in cancer development and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldo-Keto Reductase (AKR) Superfamily Website and Database: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to AKR1C3 Inhibitors: Akr1C3-IN-12 vs. Indomethacin
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It plays a pivotal role in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), and in the metabolism of prostaglandins.[1][2] Due to its function in producing proliferative hormones and signaling molecules, AKR1C3 is overexpressed in various cancers, including prostate, breast, and bladder cancer, and is implicated in the development of resistance to chemotherapy.[1][3] Consequently, the inhibition of AKR1C3 has emerged as a promising therapeutic strategy.
This guide provides an objective comparison of two notable AKR1C3 inhibitors: indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID) with well-documented AKR1C3 inhibitory activity, and Akr1C3-IN-12, a more recently identified potent inhibitor.
Data Presentation: Quantitative Inhibitor Comparison
The inhibitory potency and selectivity of a compound are critical metrics for its potential as a research tool or therapeutic agent. The following table summarizes the available quantitative data for this compound and indomethacin.
| Inhibitor | Target | IC50 Value | Selectivity Profile | Key Application |
| This compound (compound 2j) | AKR1C3 | 27 nM [4][5][6][7] | Data on selectivity against AKR1C isoforms and COX enzymes is not widely available in the reviewed literature. | Enhances efficacy of gemcitabine and cisplatin in bladder cancer.[3][4][5] |
| Indomethacin | AKR1C3 | 100 nM [8] | >300-fold selective for AKR1C3 over AKR1C2.[8] Also inhibits COX-1 (IC50: ~20-50 nM) and COX-2 (IC50: ~200 nM).[8] | Overcomes resistance to anti-androgen therapies (e.g., enzalutamide) in prostate cancer.[9] |
Mechanism of Action and Application
Indomethacin is a well-established inhibitor that binds to the active site of AKR1C3.[10] Its primary limitation in therapeutic applications targeting AKR1C3 is its potent, off-target inhibition of cyclooxygenase (COX) enzymes, which is responsible for its anti-inflammatory effects but can lead to side effects with chronic use.[8] Despite this, it serves as a valuable tool for surmounting drug resistance in preclinical models of castration-resistant prostate cancer.[9]
This compound has been identified as a highly potent inhibitor of AKR1C3.[4][7] Its primary documented application is in overcoming resistance to standard chemotherapy regimens (gemcitabine and cisplatin) in bladder cancer models.[3] This suggests that potent and specific inhibition of AKR1C3 can re-sensitize cancer cells to conventional treatments.
Experimental Protocols
The determination of inhibitory activity (IC50 values) for AKR1C3 is typically conducted via an in vitro enzymatic assay. Below is a detailed methodology representative of the experiments cited.
AKR1C3 Enzymatic Inhibition Assay
1. Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of AKR1C3 by 50% (IC50).
2. Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate: S-tetralol or Prostaglandin D2 (PGD2)
-
Inhibitor compounds (this compound, Indomethacin) dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0 or as optimized)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
3. Procedure:
-
An assay mixture is prepared in each well of the microplate containing the assay buffer, a defined concentration of recombinant AKR1C3 enzyme, and the NADPH cofactor.
-
The inhibitor compound is added to the wells in a series of increasing concentrations (typically in a logarithmic series). A control well containing DMSO without the inhibitor is included.
-
The reaction is initiated by adding the substrate (e.g., S-tetralol).
-
The rate of the enzymatic reaction is monitored by measuring the decrease in NADPH concentration. This is typically done by tracking the decrease in absorbance at 340 nm or the decrease in NADPH's natural fluorescence over time.
-
Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
4. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1] Selectivity is determined by performing similar assays with other related enzymes (e.g., AKR1C1, AKR1C2, COX-1, COX-2) and comparing the respective IC50 values.[1][2]
Mandatory Visualizations: Signaling Pathways
The following diagrams illustrate the critical roles of AKR1C3 in biochemical pathways and how its inhibition can alter cellular processes.
Caption: AKR1C3 in Androgen Biosynthesis.
Caption: AKR1C3 in Prostaglandin Metabolism.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of aldo-keto reductase 1C3 overcomes gemcitabine/cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AKR1C3 inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Navigating Isoform Selectivity: A Comparative Guide to Akr1C3-IN-12
For researchers, scientists, and drug development professionals, the selective inhibition of aldo-keto reductase 1C3 (AKR1C3) presents a promising therapeutic strategy in various cancers and other diseases. This guide provides a comparative analysis of a representative highly selective AKR1C3 inhibitor, herein referred to as Akr1C3-IN-12, against other isoforms of the AKR1C family. The data presented is based on published findings for a potent and selective biphenyl derivative inhibitor of AKR1C3.
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Its overexpression is implicated in the progression of castration-resistant prostate cancer, acute myeloid leukemia (AML), and T-cell acute lymphoblastic leukemia (T-ALL).[3][4] However, the high sequence homology among the four AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) poses a significant challenge in developing selective inhibitors.[5] Non-selective inhibition can lead to undesirable off-target effects, as AKR1C1 and AKR1C2 are involved in the inactivation of 5α-dihydrotestosterone.[2][3]
Comparative Selectivity Profile of this compound
The inhibitory potency of this compound against the four human AKR1C isoforms is summarized in the table below. For comparative purposes, data for other known AKR1C inhibitors with varying selectivity profiles are also included.
| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) | Reference |
| This compound (representative) | >100 | >100 | 0.043 | >100 | >2300-fold | [4] |
| Indomethacin | - | - | 0.1 | - | 356-fold | [6] |
| 2'-hydroxyflavone | >6 | >30 | 0.3 | - | >100-fold | [7] |
| Flufenamic acid | - | - | 0.051 | - | - | [1] |
Experimental Protocols
The determination of the inhibitory potency and selectivity of this compound was performed using a robust in vitro enzymatic assay.
Recombinant AKR1C Isoform Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4.
Principle: The enzymatic activity of AKR1C isoforms is measured by monitoring the change in absorbance resulting from the NADP⁺-dependent oxidation of a substrate, such as S-tetralol. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity at various concentrations of the inhibitor.
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
NADP⁺ (cofactor)
-
S-tetralol (substrate)
-
Potassium phosphate buffer (pH 7.0)
-
Test compound (this compound)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, NADP⁺, and the respective AKR1C isoform.
-
The test compound is added to the wells at a range of final concentrations. A control with no inhibitor is also included.
-
The reaction is initiated by the addition of the substrate, S-tetralol.
-
The rate of NADP⁺ reduction to NADPH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation using graphing software.[4]
Signaling Pathways and Experimental Workflow
AKR1C3 Signaling Pathways
AKR1C3 is a key enzyme in two major pathways with significant implications in cancer biology: androgen biosynthesis and prostaglandin metabolism.
Caption: AKR1C3's dual role in androgen and prostaglandin pathways.
This diagram illustrates how AKR1C3 converts androstenedione to testosterone, a precursor to the potent androgen DHT, which activates the androgen receptor to promote gene expression related to cell proliferation and survival.[1][8] Simultaneously, AKR1C3 metabolizes PGD2 to 11β-PGF2α, which also promotes cell proliferation.[8] this compound selectively inhibits these activities.
Experimental Workflow for AKR1C Inhibition Assay
The following diagram outlines the key steps in determining the inhibitory activity of a compound against AKR1C isoforms.
References
- 1. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Akr1C3 Inhibition vs. Anti-Androgens: A Comparative Guide to Androgen Receptor Signaling Modulation
For Researchers, Scientists, and Drug Development Professionals
The management of advanced prostate cancer hinges on the effective suppression of androgen receptor (AR) signaling. While traditional anti-androgens have been a cornerstone of therapy, the emergence of resistance, often driven by intratumoral androgen synthesis, has necessitated the exploration of novel therapeutic strategies. This guide provides a comparative analysis of a promising alternative approach—the inhibition of Aldo-Keto Reductase Family 1 Member C3 (Akr1C3)—against established anti-androgens, with a focus on their effects on AR signaling.
Mechanism of Action: Two Sides of the Same Coin
Anti-androgens, such as enzalutamide, function by directly targeting the androgen receptor. They competitively bind to the ligand-binding domain of the AR, preventing its activation by androgens, nuclear translocation, and subsequent transactivation of target genes that drive tumor growth.[1][2]
In contrast, Akr1C3 inhibitors take an indirect approach by cutting off the fuel supply to the AR. Akr1C3 is a critical enzyme in the intracrine biosynthesis pathway, responsible for converting weaker adrenal androgens into potent AR ligands like testosterone and dihydrotestosterone (DHT) within the prostate tumor microenvironment.[3][4][5][6][7] By inhibiting Akr1C3, these agents reduce the intratumoral production of androgens, thereby preventing AR activation.[8][9] This is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where tumors can sustain AR signaling despite low systemic androgen levels.[10][11]
Furthermore, some studies suggest a dual role for Akr1C3, where it may also function as a coactivator of the AR, further enhancing its signaling activity.[4][6][9][12][13] Therefore, Akr1C3 inhibitors may not only deplete AR ligands but also disrupt this coactivator function.
Head-to-Head: Performance on Androgen Receptor Signaling
Direct comparative studies quantitatively assessing the efficacy of Akr1C3 inhibitors versus anti-androgens in a side-by-side manner are limited in the publicly available literature. However, by collating data from various preclinical studies, we can construct a comparative overview of their performance on key markers of AR signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data for representative Akr1C3 inhibitors and the anti-androgen enzalutamide. It is important to note that these data are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: In Vitro Inhibition of Cell Viability (IC50)
| Compound/Drug | Cell Line | IC50 Value | Citation(s) |
| Enzalutamide | LNCaP | 5.6 ± 0.8 µM | [14] |
| C4-2B | 18.84 µM | [10] | |
| C4-2B MDVR (Enzalutamide-Resistant) | 41.64 µM | [10] | |
| PTUPB (Akr1C3 Inhibitor) | Not Reported for Cell Viability | ~65 nM (for Akr1C3 enzyme inhibition) | [15] |
Table 2: Effect on Androgen Production and PSA Levels
| Compound/Drug | Model System | Effect | Citation(s) |
| SN33638 (Akr1C3 Inhibitor) | LAPC4 AKR1C3-overexpressing cells | 96.8% inhibition of testosterone production | [12] |
| 22RV1 cells | 50.8% inhibition of testosterone production | [12] | |
| Indomethacin (Akr1C3 Inhibitor) | Enzalutamide-resistant xenografts | Resensitized tumors to enzalutamide, leading to significant tumor growth inhibition | [13][16] |
| Enzalutamide | LNCaP cells | Reduced PSA mRNA levels | [16] |
| Apalutamide vs. Enzalutamide | Patients with mCSPC (real-world data) | Apalutamide showed a higher proportion of patients achieving PSA90 response at 6 months (62.5% vs. 53.8%) | [17][18] |
The Challenge of Resistance: A Key Differentiator
A critical aspect of this comparison is the role of Akr1C3 in the development of resistance to anti-androgens. Numerous studies have demonstrated that Akr1C3 expression is upregulated in CRPC and in cell lines resistant to enzalutamide and abiraterone.[1][2][4][15][19][20][21] This upregulation allows tumor cells to maintain intratumoral androgen synthesis, thereby circumventing the AR blockade by anti-androgens.[1][4]
This positions Akr1C3 inhibitors as a potential strategy to overcome or even prevent resistance to conventional anti-androgen therapies. Preclinical studies have shown that inhibiting Akr1C3 can re-sensitize enzalutamide-resistant prostate cancer cells to the drug.[1][4][16]
Visualizing the Pathways and Mechanisms
To better understand the distinct and overlapping mechanisms of Akr1C3 inhibitors and anti-androgens, the following diagrams illustrate the key signaling pathways and the rationale for their use.
Caption: Androgen Receptor Signaling Pathway and Points of Intervention.
References
- 1. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenograft of prostate cancer in nude mice [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Frontiers | AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 [frontiersin.org]
- 8. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. articles-cdn.specialtynetworks.com [articles-cdn.specialtynetworks.com]
- 18. Real-world comparison of prostate-specific antigen (PSA) response among patients with metastatic castration-sensitive prostate cancer (mCSPC) treated with apalutamide (APA) or enzalutamide (ENZ). - ASCO [asco.org]
- 19. takarabio.com [takarabio.com]
- 20. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AKR1C3 Inhibitor Selectivity: A Cross-Reactivity Study
Introduction: Aldo-keto reductase 1C3 (AKR1C3) has emerged as a significant therapeutic target in various pathologies, including hormone-dependent cancers and inflammatory diseases. The development of potent and selective AKR1C3 inhibitors is crucial to avoid off-target effects, particularly against other highly homologous aldo-keto reductase isoforms such as AKR1C1 and AKR1C2. This guide provides a comparative analysis of the cross-reactivity of selected AKR1C3 inhibitors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. Initial searches for a specific inhibitor designated "Akr1C3-IN-12" did not yield publicly available data. Therefore, this guide presents a comparative analysis of other well-documented AKR1C3 inhibitors to illustrate the principles and data formats relevant to such a study.
Inhibitor Selectivity Profile
The following table summarizes the in vitro potency (IC50 values) of various inhibitors against AKR1C3 and other related reductases. Lower IC50 values indicate higher potency. The selectivity index is calculated as the ratio of IC50 for the off-target enzyme to the IC50 for AKR1C3, with higher values indicating greater selectivity.
| Compound | AKR1C3 IC50 (nM) | AKR1C1 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity Index (vs. AKR1C1) | Selectivity Index (vs. AKR1C2) |
| Indomethacin | 300 | >100,000 | 25,000 | >333 | 83 |
| Flufenamic Acid | 100 | 2,000 | 300 | 20 | 3 |
| Compound 26 | 10 | >10,000 | 10,000 | >1000 | 1000 |
| Baccharin | 100 | No inhibition | No inhibition | >1000 (estimated) | >1000 (estimated) |
Experimental Protocols
Recombinant Enzyme Inhibition Assay
The inhibitory activity of the compounds against AKR1C1, AKR1C2, and AKR1C3 was determined using a well-established in vitro enzymatic assay.
1. Enzyme and Substrate Preparation:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 proteins were expressed in and purified from E. coli.
-
A stock solution of the substrate, S-tetralol, was prepared in a suitable solvent (e.g., DMSO).
-
The cofactor, NADP+, was dissolved in the assay buffer.
2. Assay Procedure:
-
The assay was performed in a 96-well plate format in a final volume of 200 µL.
-
The reaction mixture contained 100 mM potassium phosphate buffer (pH 7.4), 0.2 mM NADP+, the respective AKR enzyme, and varying concentrations of the inhibitor.
-
The components were pre-incubated at 37°C for 15 minutes.
-
The reaction was initiated by the addition of the substrate, S-tetralol.
-
The rate of NADPH formation was monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time using a microplate reader.
3. Data Analysis:
-
The initial reaction velocities were calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition at each inhibitor concentration was calculated relative to a control reaction containing no inhibitor.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for determining the IC50 values of inhibitors against AKR enzymes.
Caption: Simplified signaling pathways involving AKR1C3 and the point of inhibition.
Safety Operating Guide
Proper Disposal of Akr1C3-IN-12: A Guide for Laboratory Professionals
Disclaimer: As no specific safety data sheet (SDS) with explicit disposal instructions for Akr1C3-IN-12 is publicly available, the following procedures are based on general best practices for the disposal of potentially hazardous research chemicals. Researchers must consult and adhere to their institution's specific chemical hygiene plan and local, state, and federal regulations.
The proper disposal of this compound, a potent inhibitor of the aldo-keto reductase 1C3 enzyme, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this and similar small molecule inhibitors.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
II. Step-by-Step Disposal Procedure
Given the lack of specific data on the hazards of this compound, it should be treated as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.[1][4] The original container is often a suitable choice for waste accumulation.[1][2]
-
Ensure the container is in good condition and has a secure lid or cap to prevent spills.[4]
-
Keep the waste container closed except when adding waste.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
-
A chemical container is considered "empty" when all contents have been removed by normal means (e.g., pouring, scraping) and no more than a trivial amount remains.[5]
-
The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
-
After appropriate rinsing, deface or remove all labels from the empty container before disposing of it in the regular trash or designated glass disposal.[1][5]
-
III. Spill Management
In the event of a spill, treat the cleanup materials as hazardous waste.
-
Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your supervisor and EHS.
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the substance.
-
Cleanup: Carefully sweep or wipe up the absorbed material.
-
Disposal: Place all contaminated materials, including used PPE, into a designated hazardous waste container and label it accordingly.[1]
IV. Waste Minimization
Reducing the amount of waste generated is a key aspect of laboratory safety and environmental responsibility.
-
Order only the quantity of this compound that is needed for your experiments.[6]
-
Prepare solutions in the smallest necessary volumes.[6]
-
Keep an accurate inventory to avoid ordering duplicate chemicals.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemicals.
Caption: Workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
